N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-21-10-6-5-9-19(21)20-11-12-22(26-25-20)27-13-15-28(16-14-27)23(29)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVQMMWZMXWHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then cyclized with a suitable reagent to form the pyridazinyl ring.
Piperazine Derivatization: The pyridazinyl intermediate is then reacted with piperazine to form the piperazine derivative.
Benzylation: The final step involves the benzylation of the piperazine derivative using benzyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridazinyl ring can be reduced under specific conditions to form a dihydropyridazine derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Structural Overview
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide belongs to the class of piperazine derivatives. Its structure includes:
- Benzyl Group : Enhances lipophilicity and receptor binding.
- Methoxyphenyl Group : Potentially increases biological activity through electronic effects.
- Pyridazine Core : Known for diverse pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications:
- Antimicrobial Activity : Studies have shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis H37Ra. The compound has demonstrated IC50 values ranging from 1.35 to 2.18 μM against this strain, indicating its potential as an anti-tubercular agent.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, although further studies are required to elucidate its mechanisms and efficacy against different cancer types.
- Neurological Applications : The compound's interactions with neurotransmitter receptors position it as a candidate for treating neurological disorders, potentially acting as a modulator of muscarinic receptors .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : Reacting hydrazine with a suitable dicarbonyl compound forms the pyridazine ring.
- Substitution Reactions : Introduction of the methoxyphenyl group occurs through aryl halide substitution using palladium catalysts.
- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution.
- Carboxamide Formation : The final step involves reacting the piperazine derivative with benzyl isocyanate.
Mechanism of Action
The mechanism of action of N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The target compound shares structural motifs with several piperazine-carboxamide derivatives, differing primarily in substituent groups and their positions:
Key Observations :
- The 2-methoxyphenyl group in the target compound and p-MPPI () may enhance interactions with aromatic receptor binding pockets.
- Replacement of the benzyl group with chromane (PKM-833, ) or pyridinylamino (BG13856, ) alters hydrophobicity and steric bulk, impacting blood-brain barrier penetration or target selectivity.
- The 3-methoxybenzoyl substituent in compound 8d () demonstrates the effect of methoxy positioning on solubility and crystallinity.
Physicochemical Properties
Comparative data on melting points (MP) and molecular weights (MW) highlight the influence of substituents:
Key Observations :
- Bulky substituents (e.g., trifluoromethyl in PKM-833) generally increase molecular weight and may reduce melting points.
- Methoxy groups in ortho positions (target compound, p-MPPI) contribute to moderate lipophilicity, balancing solubility and membrane permeability.
Pharmacological Profiles
Receptor Binding and Selectivity
- The carboxamide linker is critical for competitive antagonism .
- PKM-833 : As a fatty acid amide hydrolase (FAAH) inhibitor, its chromane substituent enhances brain penetration, unlike the benzyl group in the target compound, which may limit CNS access .
- D3 Receptor Ligands (e.g., 8j) : Carboxamide linkers in piperazine derivatives are essential for D3 selectivity (>1000-fold over D2). Removal of the carbonyl group reduces D3 affinity by >100-fold, underscoring the importance of this moiety in the target compound .
Antimicrobial and Antimalarial Activity
Structure-Activity Relationship (SAR) Insights
- Carboxamide Linker : Critical for receptor binding (e.g., D3 selectivity in , 5-HT1A antagonism in ).
- Methoxy Positioning : Ortho-substitution (target compound, p-MPPI) vs. meta-substitution (compound 8d, ) affects steric interactions and electronic effects.
- Aromatic Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in PKM-833, ) enhance enzyme inhibition, while electron-donating groups (methoxy) may favor receptor antagonism.
Biological Activity
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is characterized by a unique structural configuration that includes a benzyl group, a methoxyphenyl group, and a pyridazinyl moiety attached to a piperazine ring. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Structural Features
The structural complexity of this compound contributes significantly to its biological activity. The presence of various functional groups allows for diverse interactions with biological targets. The following table summarizes key structural features and their implications:
| Structural Feature | Description | Biological Implication |
|---|---|---|
| Benzyl Group | A common moiety in medicinal chemistry | Enhances lipophilicity and receptor binding |
| Methoxyphenyl Group | Affects electronic properties and sterics | Potentially increases affinity for specific receptors |
| Pyridazinyl Moiety | Contributes to the compound's overall stability and reactivity | May interact with enzymes or receptors involved in signaling |
2. Biological Activity
Research indicates that this compound exhibits various biological activities, including:
2.1 Anticancer Activity
Studies have shown that compounds similar to this compound possess anticancer properties. For instance, derivatives with similar structural motifs have demonstrated efficacy against colon carcinoma cell lines, suggesting potential applications in cancer therapy .
2.2 Anticonvulsant Activity
The compound's structure suggests possible interactions with neurotransmitter systems. Similar piperazine derivatives have been evaluated for anticonvulsant activity, showing promise in seizure models . The structure-activity relationship (SAR) analyses indicate that modifications at the benzyl position can significantly impact anticonvulsant efficacy.
2.3 Antimicrobial Properties
Pyridazine derivatives are known for their antimicrobial activities. Preliminary studies on related compounds indicate potential effectiveness against various bacterial strains . The unique functional groups in this compound may enhance its antibacterial properties.
The specific mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:
- Receptor Modulation: It is believed that the compound interacts with neurotransmitter receptors, potentially modulating their activity and influencing neuronal signaling pathways.
- Enzyme Inhibition: The structural components may allow for binding to specific enzymes, affecting metabolic pathways relevant to disease processes.
4. Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated a series of piperazine derivatives for their anticancer activity against various cell lines, revealing that modifications at the piperazine nitrogen significantly influenced cytotoxicity profiles. The findings suggest that N-benzyl substitutions enhance activity against certain cancer types.
Case Study 2: Anticonvulsant Screening
In another investigation, a range of piperazine derivatives was screened for anticonvulsant properties using established animal models. Compounds exhibiting similar structural features showed significant protection against seizures, indicating that N-benzyl modifications may enhance therapeutic potential in epilepsy .
Q & A
Q. What synthetic methodologies are recommended for preparing N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Pyridazine Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., maleic anhydride) under reflux conditions .
- Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example, alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C generates the piperazine core .
- Carboxamide Functionalization : React the intermediate with benzyl isocyanate or a carbamoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
- Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, methanol/DCM gradient) .
Table 1 : Key Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyridazine Formation | Hydrazine, ethanol, reflux | 60-75% | |
| Piperazine Alkylation | Bis(2-chloroethyl)amine, sulfolane, 150°C | 70% | |
| Carboxamide Coupling | Benzyl isocyanate, DCM, DIPEA, RT | 85% |
Q. Which analytical techniques are critical for characterizing structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Aromatic protons (δ 7.2-8.1 ppm) and methoxy groups (δ 3.8 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 446.1984) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the pyridazine ring?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Systems : Pd(OAc)2/Xantphos improves cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
- Temperature Control : Maintain reflux (80-110°C) to accelerate cyclization while avoiding decomposition .
- Workflow Automation : Continuous flow chemistry reduces side reactions and improves reproducibility .
Q. What strategies address contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., clozapine for dopamine receptor assays) .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT2A or D3 receptors, resolving discrepancies between in vitro and in vivo results .
Q. What structure-activity relationship (SAR) insights guide pharmacological optimization?
- Methodological Answer :
- Piperazine Substitution : N-Benzyl groups enhance blood-brain barrier penetration, while 2-methoxyphenyl pyridazine improves selectivity for kinase targets .
- Pyridazine Modifications : Electron-withdrawing groups (e.g., Cl at position 6) increase metabolic stability but reduce solubility; methoxy groups balance lipophilicity .
- Carboxamide Flexibility : Introducing methylene spacers between piperazine and benzyl groups enhances conformational freedom, improving receptor fit .
Table 2 : Substituent Effects on Biological Activity
| Substituent Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Pyridazine C6 | 2-Methoxyphenyl | ↑ Selectivity for kinases | |
| Piperazine N1 | N-Benzyl | ↑ CNS penetration | |
| Carboxamide Linker | Methylene spacer | ↑ Conformational flexibility |
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition IC50 values?
- Methodological Answer :
- Assay Conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 10 µM) in kinase assays alter IC50 readings. Standardize using Tris-HCl buffer (pH 7.4) and 10 µM ATP .
- Enzyme Source : Recombinant vs. native enzymes may show differential inhibition. Use HEK293-expressed human enzymes for consistency .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
